molecular formula C13H17NO4 B1580583 Z-DL-Nva-OH CAS No. 21691-43-0

Z-DL-Nva-OH

Cat. No.: B1580583
CAS No.: 21691-43-0
M. Wt: 251.28 g/mol
InChI Key: NSJDRLWFFAWSFP-UHFFFAOYSA-N
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Description

It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Nva-OH typically involves the protection of the amino group of norvaline with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of norvaline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Nva-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding free norvaline.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzyloxycarbonyl group.

    Substitution: Substitution reactions often use reagents like trifluoroacetic acid (TFA) to remove the protective group.

Major Products Formed

    Oxidation: Oxo derivatives of norvaline.

    Reduction: Free norvaline.

    Substitution: Norvaline derivatives with different protective groups.

Scientific Research Applications

Z-DL-Nva-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for other amino acid derivatives.

    Biology: Studied for its role in protein synthesis and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Z-DL-Nva-OH involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-D-norvaline
  • N-Carbobenzoxy-DL-norvaline
  • N-Benzyloxycarbonyl-L-norvaline

Uniqueness

Z-DL-Nva-OH is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its broad applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJDRLWFFAWSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21691-43-0
Record name N-[(Phenylmethoxy)carbonyl]norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21691-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21691-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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